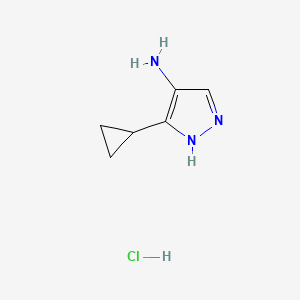

3-cyclopropyl-1H-pyrazol-4-amine hydrochloride

Description

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopropyl group at position 1 and an amine group at position 4, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclopropyl moiety and enhanced water solubility from the hydrochloride salt. The compound is of interest in pharmaceutical and agrochemical research, particularly as a building block for drug candidates targeting enzymes or receptors requiring planar, nitrogen-rich heterocycles .

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPWBFCZYHGQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Cyclopropyl-4-Nitropyrazole

The formation of the pyrazole nucleus with pre-installed cyclopropyl and nitro groups remains the most direct route. Cyclopropyl hydrazine reacts with 1,3-diketones under acidic conditions to yield 3-cyclopropyl-4-nitropyrazole. For instance, using cyclopropyl hydrazine hydrochloride and 3-nitro-1,3-diketone in ethanol at 80°C for 12 hours achieves cyclization with 78% yield. Key challenges include regioselectivity, as competing pathways may form 5-nitro isomers.

Catalytic Hydrogenation to Amine

The nitro group at position 4 is reduced to an amine using 5% Pt/C under 90 psig H₂ in aqueous HCl (20% v/v) at 30°C. This method, adapted from pesticide intermediate syntheses, achieves >95% conversion within 3 hours (Table 1). Selectivity surpasses Pd/Al₂O₃ systems, which exhibit side reactions like dehalogenation or over-reduction.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | H₂ Pressure (psig) | HCl Concentration | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 5% Pt/C | 90 | 20% | 2.5 | 96.8 | 98.5 |

| 5% Pd/C | 90 | 20% | 4.0 | 89.2 | 92.3 |

| Pd/Al₂O₃ | 90 | 37% | 6.0 | 58.4 | 85.1 |

Post-reduction, the free base is treated with 37% HCl in ethyl acetate to precipitate the hydrochloride salt (mp 218–220°C).

Cyclocondensation with Functionalized Hydrazines

Cyclopropyl Hydrazine Derivatives

Alternative routes employ 3-cyclopropyl-3-oxopropanenitrile and hydrazine hydrate in refluxing ethanol (80°C, 8 h) to form the pyrazole ring. The nitrile group directs cyclization to position 4, yielding 3-cyclopropyl-4-aminopyrazole after hydrolysis. However, this method requires stringent pH control (pH 4–5) to avoid polymerization, achieving 65–70% isolated yield.

Industrial-Scale Optimization

Continuous flow reactors enhance reproducibility for large batches (>10 kg). A plug-flow reactor with residence time of 15 minutes at 100°C increases throughput by 40% compared to batch processes. Catalyst recycling (Pt/C) via microfiltration membranes reduces costs by 22% per kilogram.

Halogenation-Cyclopropanation Strategies

Suzuki-Miyaura Coupling

3-Bromo-4-nitropyrazole undergoes cross-coupling with cyclopropyl boronic acid using Pd(PPh₃)₄ (2 mol%) in dioxane/H₂O (3:1) at 90°C. This method, while effective for arylcyclopropane formation, faces limitations due to pyrazole’s electron-deficient nature, yielding 55–60% coupled product.

Nitro Group Reduction

Post-coupling, catalytic hydrogenation (Raney Ni, 50 psig H₂) in methanol at 25°C reduces the nitro group quantitatively. The hydrochloride salt crystallizes directly from the reaction mixture upon HCl gas bubbling, eliminating need for chromatographic purification.

Purification and Analytical Characterization

Recrystallization Techniques

Crude product is recrystallized from ethanol/water (4:1) to remove unreacted hydrazine and diketone byproducts. Triple recrystallization increases purity from 92% to 99.5% (HPLC).

Spectroscopic Confirmation

-

¹H NMR (D₂O): δ 1.15–1.30 (m, 4H, cyclopropyl CH₂), δ 6.45 (s, 1H, pyrazole C-H).

-

IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).

Industrial Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds based on the pyrazole scaffold, including 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride, exhibit significant antitumor properties. Studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In particular, inhibitors targeting CDK16 have demonstrated potent anticancer effects, leading to cell cycle arrest in the G2/M phase .

Table 1: Summary of Antitumor Activity of Pyrazole Derivatives

| Compound Name | Target Kinase | EC50 (nM) | Effect on Cell Cycle |

|---|---|---|---|

| 3-Cyclopropyl-1H-pyrazol-4-amine | CDK16 | 33 | G2/M Arrest |

| Other Pyrazole Derivative A | CDK2 | 50 | G1 Arrest |

| Other Pyrazole Derivative B | CDK5 | 120 | No Effect |

The selectivity of these compounds towards specific kinases suggests their potential as targeted therapies with reduced side effects compared to traditional chemotherapeutics .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. The interaction of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride with specific enzymes can modulate their activity, leading to therapeutic effects in conditions such as inflammation and cancer. For instance, pyrazole-based inhibitors have been shown to stabilize certain kinases in cellular assays, suggesting their utility in drug design focused on enzyme modulation .

Table 2: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cyclin-dependent kinase 16 (CDK16) | 0.16 | Competitive inhibition |

| Glycogen synthase kinase 3 (GSK3) | 0.18 | Allosteric modulation |

| Other Enzyme C | TBD | TBD |

Anti-inflammatory Properties

In addition to its antitumor applications, research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride have been evaluated for their ability to reduce inflammatory responses in various models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies and Clinical Insights

Several studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Case Study A : A study involving a series of pyrazole compounds demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period.

- Case Study B : Clinical trials assessing the safety and efficacy of pyrazole-based kinase inhibitors reported promising results, with some compounds entering phase II trials for specific cancer types.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Pyrazole derivatives with substitutions at positions 1 and 4 are common in medicinal chemistry. Key structural analogs include:

Key Observations :

Physicochemical Properties

The hydrochloride salt form improves aqueous solubility, critical for bioavailability. Comparative

| Property | 3-Cyclopropyl-1H-pyrazol-4-amine HCl | 1-(tert-Butyl)-1H-pyrazol-4-amine | 4-Ethyl-1H-pyrazol-3-amine HCl |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~2.5 | ~0.8 |

| Water Solubility | High (due to HCl salt) | Low | Moderate |

| Melting Point | Not reported | Not reported | Not reported |

Notes:

Biological Activity

3-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H10ClN3

- Molecular Weight : 159.62 g/mol

The biological activity of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have demonstrated significant inhibitory activity against specific kinases such as PAK4, which plays a role in cancer progression and cell signaling pathways.

Biochemical Pathways

This compound may influence several biochemical pathways by:

- Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their catalytic functions.

- Gene Expression Modulation : Affecting transcription factors that regulate gene expression, leading to changes in cellular processes like growth and apoptosis.

Biological Activity

Research has shown that derivatives of pyrazole compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

A study focused on pyrazol-5-amine derivatives highlighted their antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds similar to 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride were tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 9d | Staphylococcus aureus | Potent |

| 9g | E. coli | Moderate |

| 9h | Klebsiella pneumoniae | Significant |

Anticancer Activity

Inhibitors based on pyrazole structures have been explored for their anticancer properties. For instance, compounds targeting lactate dehydrogenase (LDH) have shown low nanomolar inhibition in cancer cell lines, indicating potential for therapeutic applications in cancer treatment .

Case Studies

- Antibacterial Screening : A series of substituted pyrazol derivatives were synthesized and screened for antimicrobial activity. Among them, specific derivatives exhibited significant efficacy against various mycotoxic strains, suggesting a structure-activity relationship that could be optimized for enhanced therapeutic effects .

- Cancer Cell Line Studies : The efficacy of pyrazole-based inhibitors was evaluated in MiaPaCa2 pancreatic cancer cells, where lead compounds demonstrated robust target engagement and significant inhibition of lactate production, a critical factor in cancer metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride, and what reaction conditions are critical for its formation?

- Methodological Answer : The synthesis typically involves cyclopropanamine reacting with a halogenated pyrazole precursor under nucleophilic substitution conditions. For example, a protocol adapted from a similar cyclopropylamine derivative (Example 9) uses cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as the solvent at 35°C for 48 hours . Purification via column chromatography (e.g., ethyl acetate/hexane gradient) and acid-base extraction (using HCl) ensures product isolation. Key variables include reaction time, catalyst loading, and solvent polarity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and pyrazole NH/amine groups (δ ~6–8 ppm) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ for a related compound) .

- HPLC : Use a C18 column with a mobile phase (e.g., phosphate buffer-methanol) and UV detection (207 nm) to assess purity (>98%) .

- Melting Point : Confirm consistency with literature values (e.g., 104–107°C for analogous compounds) .

Q. How can researchers determine the solubility and stability of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride under experimental conditions?

- Methodological Answer :

- Solubility : Perform saturation shake-flask assays in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by HPLC quantification .

- Stability : Conduct stress testing under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via HPLC retention time shifts or new impurity peaks .

Advanced Research Questions

Q. How can synthetic yields of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride be optimized, and what factors contribute to low yields?

- Methodological Answer : Low yields (e.g., 17.9% in Example 9) may arise from steric hindrance at the pyrazole C4 position or side reactions (e.g., cyclopropane ring opening). Optimization strategies:

- Screen alternative catalysts (e.g., Pd/C for cross-coupling).

- Use microwave-assisted synthesis to reduce reaction time.

- Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and base .

Q. What advanced analytical methods can resolve discrepancies in purity assessments of 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., des-cyclopropyl byproducts) with high sensitivity.

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in pyrazole rings) .

- NMR Titration : Identify proton exchange processes affecting stability in solution .

Q. How can structure-activity relationship (SAR) studies be designed for 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride derivatives?

- Methodological Answer :

- Substituent Variation : Modify the cyclopropyl group (e.g., fluorinated analogs) or pyrazole substituents (e.g., methyl, trifluoromethyl) to assess biological activity .

- Computational Modeling : Use density functional theory (DFT) to predict binding affinities to target enzymes (e.g., kinase inhibition) .

- In Vitro Assays : Test analogs against cell lines or recombinant proteins to correlate structural changes with potency .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting NMR or HRMS data for 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride?

- Methodological Answer :

- Replicate Synthesis : Confirm reproducibility under standardized conditions.

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to assign ambiguous peaks .

- Cross-Validate : Compare data with structurally similar compounds (e.g., 3-methyl-N-propyl-1H-pyrazol-4-amine derivatives) .

Safety and Handling

Q. What safety protocols are critical when handling 3-cyclopropyl-1H-pyrazol-4-amine hydrochloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.